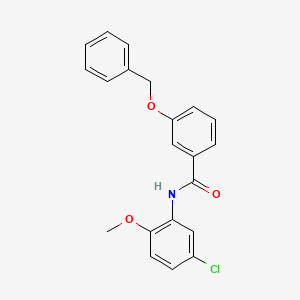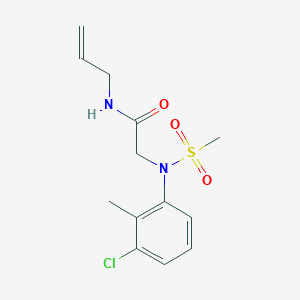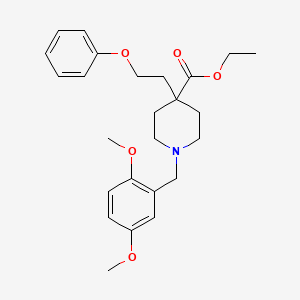![molecular formula C12H13ClFNO3 B4974338 ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects. In
作用机制
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate works by inhibiting the activity of JAK enzymes, which play a critical role in the signaling pathways that regulate immune cell function. By blocking JAK activity, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. It has been demonstrated to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound can also have adverse effects on the immune system, including an increased risk of infections and malignancies.
实验室实验的优点和局限性
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has several advantages for use in lab experiments, including its potent and selective inhibition of JAK enzymes, its ability to modulate immune cell function, and its potential for use in the treatment of various inflammatory and autoimmune diseases. However, this compound can also have limitations in lab experiments, including its potential for off-target effects and its potential to interfere with other signaling pathways.
未来方向
There are several future directions for ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate research, including the development of more selective JAK inhibitors with fewer adverse effects, the investigation of this compound in combination with other immunomodulatory agents, and the exploration of its potential use in other inflammatory and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential adverse effects of this compound.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It works by inhibiting the activity of JAK enzymes, leading to anti-inflammatory and immunosuppressive effects. While this compound has several advantages for use in lab experiments, it can also have limitations and potential adverse effects. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate can be synthesized via a multistep process starting from 3-chloro-4-fluoroaniline. The first step involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form ethyl 4-(3-chloro-4-fluorophenyl)amino-4-oxobutanoate. This intermediate is then subjected to a series of reactions involving reduction, cyclization, and further functionalization to yield this compound.
科学研究应用
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of transplant rejection and graft-versus-host disease.
属性
IUPAC Name |
ethyl 4-(3-chloro-4-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-2-18-12(17)6-5-11(16)15-8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXMUWBKMWOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)
![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)

![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4974291.png)

![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)

![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)